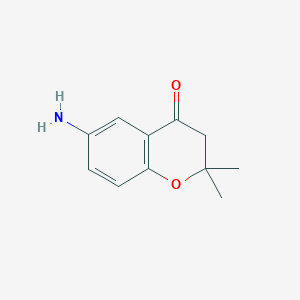

6-Amino-2,2-dimethyl-chroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSGWLLNYBYPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649605 | |

| Record name | 6-Amino-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186774-62-9 | |

| Record name | 6-Amino-2,3-dihydro-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186774-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186774-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 6 Amino 2,2 Dimethyl Chroman 4 One

Reactivity of the Chromanone Core in 6-Amino-2,2-dimethyl-chroman-4-one

The reactivity of the chromanone core is influenced by the electron-donating amino group and the electron-withdrawing carbonyl group, as well as the inherent properties of the fused ring system.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) part of the chromanone core is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The amino group at the 6-position is a strong activating group and an ortho-, para-director. This directing effect influences the position of incoming electrophiles. Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine), often catalyzed by a Lewis acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The presence of the activating amino group can lead to multiple substitutions on the aromatic ring, and in some cases, protection of the amino group may be necessary to achieve selective substitution.

Nucleophilic Additions and Substitutions on the Carbonyl Moiety

The carbonyl group at the 4-position of the chromanone core is an electrophilic center and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

| Nucleophile | Product Type | Reaction Conditions |

| Hydride reagents (e.g., NaBH4) | Secondary alcohol | Reduction |

| Organometallic reagents (e.g., Grignard reagents) | Tertiary alcohol | Alkylation |

| Amines | Imine or enamine | Condensation |

| Cyanide | Cyanohydrin | Addition |

These reactions are fundamental in modifying the chromanone structure, for instance, by introducing new carbon-carbon bonds or converting the carbonyl into other functional groups. The reactivity of the carbonyl can be influenced by the electronic effects of the substituents on the aromatic ring.

Reactions Involving the Pyrone Ring (e.g., Ring Opening and Ring Closure)

The pyrone ring of the chromanone scaffold can undergo ring-opening and ring-closure reactions, providing pathways to diverse heterocyclic structures. These transformations are often facilitated by acidic or basic conditions.

For instance, treatment of chroman-4-ones with a base can lead to ring opening via a retro-Michael reaction, forming a chalcone-like intermediate. This intermediate can then be subjected to various cyclization reactions to form different heterocyclic systems. The ease of this ring opening can sometimes lead to racemization at the C-2 position if it is a stereocenter. semanticscholar.org

Conversely, chroman-4-ones can be synthesized through the intramolecular cyclization of appropriate precursors. For example, an intramolecular Mitsunobu reaction has been employed as a key step in the asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. semanticscholar.orgresearchgate.net Other methods include the acid-catalyzed cyclization of diketo intermediates formed via a Baker-Venkataraman rearrangement. acs.org

Chemical Transformations Involving the Amino Group at Position 6

The amino group at the 6-position is a versatile functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of 6-amino-2,2-dimethyl-chroman-4-one.

Amidation, Acylation, and Sulfonylation Reactions

The primary amino group can be easily converted into amides, acylamides, and sulfonamides through reactions with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides.

| Reagent Type | Functional Group Introduced | Product Class |

| Acyl chloride (R-COCl) | Acyl group (R-CO-) | Amide |

| Acid anhydride (B1165640) ((RCO)2O) | Acyl group (R-CO-) | Amide |

| Sulfonyl chloride (R-SO2Cl) | Sulfonyl group (R-SO2-) | Sulfonamide |

These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amides and sulfonamides often exhibit different chemical and physical properties compared to the parent amine.

Diazotization and Subsequent Transformations

The amino group can be converted into a diazonium salt (–N2+) through a process called diazotization, which involves treatment with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a wide range of substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles.

| Reagent | Substituent Introduced |

| CuCl | -Cl |

| CuBr | -Br |

| CuCN | -CN |

| KI | -I |

| HBF4 | -F |

| H2O, heat | -OH |

| H3PO2 | -H |

This two-step sequence of diazotization followed by nucleophilic substitution provides a powerful method for introducing a wide array of functional groups onto the aromatic ring at the position of the original amino group. For example, diazotization of 6-amino-4-oxochromen-2-carboxylic acid followed by hydrolysis has been used to synthesize 6-hydroxy-4-oxochromen-2-carboxylic acid. rsc.org

Formation of Schiff Bases and Related Imines

The primary aromatic amino group at the C-6 position of 6-Amino-2,2-dimethyl-chroman-4-one readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases, or imines. This reaction is a cornerstone of imine chemistry and proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netlibretexts.orgyoutube.com

The general mechanism involves two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration. researchgate.netyoutube.com The reaction is typically catalyzed by either acid or base, and the removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. youtube.com

The reaction of 6-Amino-2,2-dimethyl-chroman-4-one with various carbonyl compounds can be represented by the following general scheme:

Figure 1: General reaction for the formation of Schiff bases from 6-Amino-2,2-dimethyl-chroman-4-one and a generic aldehyde or ketone.

A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse library of Schiff base derivatives.

Table 1: Examples of Schiff Base Formation with 6-Amino-2,2-dimethyl-chroman-4-one This table presents hypothetical products based on established chemical principles.

| Carbonyl Reactant (R-CO-R') | Product (Schiff Base) |

|---|---|

| Benzaldehyde | 6-[(Benzylidene)amino]-2,2-dimethyl-chroman-4-one |

| 4-Methoxybenzaldehyde | 6-[(4-Methoxybenzylidene)amino]-2,2-dimethyl-chroman-4-one |

| Acetone | 6-[(Propan-2-ylidene)amino]-2,2-dimethyl-chroman-4-one |

| Cyclohexanone | 6-[(Cyclohexylidene)amino]-2,2-dimethyl-chroman-4-one |

Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

The nucleophilic primary amine of 6-Amino-2,2-dimethyl-chroman-4-one is an excellent substrate for modern cross-coupling reactions designed to form carbon-nitrogen bonds, significantly expanding its synthetic utility.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming C-N bonds. wikipedia.orgnumberanalytics.com It allows for the coupling of primary amines with aryl halides or pseudohalides (like triflates) under relatively mild conditions. organic-chemistry.org The reaction exhibits broad substrate scope and functional group tolerance. libretexts.org For 6-Amino-2,2-dimethyl-chroman-4-one, this reaction enables its arylation, linking the chromanone scaffold to various aromatic systems.

The general transformation is shown below:

Figure 2: General scheme for the Buchwald-Hartwig amination of 6-Amino-2,2-dimethyl-chroman-4-one with an aryl halide.

The success of the reaction often depends on the choice of palladium precursor, phosphine (B1218219) ligand, and base.

Table 2: Representative Conditions for Buchwald-Hartwig Amination This table presents potential reaction conditions based on established literature for similar substrates. organic-chemistry.orgresearchgate.net

| Aryl Halide (Ar-X) | Palladium Source | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Bromobenzene | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 6-(Phenylamino)-2,2-dimethyl-chroman-4-one |

| 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 6-(p-Tolylamino)-2,2-dimethyl-chroman-4-one |

| 1-Bromo-3-methoxybenzene | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 6-[(3-Methoxyphenyl)amino]-2,2-dimethyl-chroman-4-one |

| 2-Bromopyridine | Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-Amyl alcohol | 6-(Pyridin-2-ylamino)-2,2-dimethyl-chroman-4-one |

Ullmann Coupling

The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds, typically by coupling an amine with an aryl halide. organic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern protocols have been developed that use catalytic amounts of copper, often in conjunction with a ligand, under milder conditions. Microwave-assisted procedures have also been shown to significantly accelerate the reaction. nih.gov

Figure 3: General scheme for the Ullmann coupling of 6-Amino-2,2-dimethyl-chroman-4-one with an aryl halide.

Table 3: Representative Conditions for Ullmann N-Arylation This table presents potential reaction conditions based on established literature.

| Aryl Halide (Ar-X) | Copper Source | Ligand (if any) | Base | Solvent |

|---|---|---|---|---|

| Iodobenzene | CuI | L-Proline | K₂CO₃ | DMSO |

| 4-Bromonitrobenzene | Cu(0) powder | None | K₃PO₄ | DMF (Microwave) |

| 2-Chlorobenzoic acid | Cu₂O | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane |

Reactivity of the Dimethyl Substitution at Position 2

This substitution provides several key features:

Steric Hindrance: The bulky gem-dimethyl group sterically shields the adjacent C-3 methylene (B1212753) group and the heterocyclic oxygen atom.

Conformational Rigidity: It restricts the conformational flexibility of the dihydropyranone ring, which can influence binding affinity in biological contexts. nih.gov

Blocking of Oxidation: The quaternary carbon at C-2 prevents oxidation at this position, which could otherwise lead to the formation of a chromone (B188151) or other degradation products. This enhances the metabolic stability of the chroman-4-one core. scienceopen.com

Thorpe-Ingold Effect: The presence of two substituents on the same carbon atom can accelerate intramolecular cyclization reactions (the Thorpe-Ingold or gem-dimethyl effect) by altering the bond angles and favoring a conformation conducive to ring closure. researchgate.netrsc.org While this is more relevant to the synthesis of the ring system itself, it underscores the conformational impact of this group.

Studies on Reaction Kinetics and Mechanistic Pathways

While specific kinetic studies on reactions involving 6-Amino-2,2-dimethyl-chroman-4-one are not extensively documented, the mechanistic pathways for its principal transformations are well-established in the broader chemical literature.

Mechanism of Schiff Base Formation

The formation of an imine from an amine and a carbonyl compound proceeds through a two-step addition-elimination mechanism: researchgate.net

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the C-6 amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine (or hemiaminal) intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (typically under acidic conditions) to form a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the final proton from the nitrogen to yield the neutral imine product and regenerate the catalyst. youtube.com

Mechanistic Pathway of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is well-studied and generally accepted to proceed as follows: libretexts.orgwikipedia.orgnumberanalytics.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. Kinetic studies suggest this is often the rate-determining step of the cycle. nih.gov

Amine Coordination and Deprotonation: The primary amine (6-Amino-2,2-dimethyl-chroman-4-one) coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic Pathway of Ullmann Coupling

The mechanism of the Ullmann reaction is more complex and less universally agreed upon than that of the Buchwald-Hartwig reaction. However, a plausible pathway involves the following steps: organic-chemistry.org

Formation of an Organocopper Intermediate: The reaction is initiated by the formation of a copper(I) species, which can undergo oxidative addition with the aryl halide to form an Ar-Cu(III)-X intermediate or react via other pathways.

Amine Coordination: The amine coordinates to the copper center.

Deprotonation and Reductive Elimination: Following deprotonation of the amine by a base, the resulting species undergoes reductive elimination to form the N-arylated product and a copper(I) halide. The active catalytic species is then regenerated to continue the cycle.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Amino 2,2 Dimethyl Chroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within the 6-Amino-2,2-dimethyl-chroman-4-one molecule can be meticulously mapped.

One-Dimensional (1D) NMR (¹H, ¹³C, DEPT)

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the number and types of atoms present in the molecule.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and their hybridization states. The carbonyl carbon (C4) is readily identified by its characteristic downfield shift. Aromatic and aliphatic carbons resonate in distinct regions of the spectrum, and their precise chemical shifts are influenced by the amino substituent on the aromatic ring. nih.gov DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, further aiding in the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 6-Amino-2,2-dimethyl-chroman-4-one

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| 2-CH₃ (gem-dimethyl) | ~1.45 | ~27 | s |

| C2 | - | ~78 | - |

| C3-H₂ | ~2.70 | ~48 | s |

| C4 | - | ~192 | - |

| C4a | - | ~122 | - |

| C5-H | ~7.00 | ~118 | d |

| C6-NH₂ | ~4.50 | - | br s |

| C6 | - | ~145 | - |

| C7-H | ~6.80 | ~115 | dd |

| C8-H | ~7.20 | ~128 | d |

| C8a | - | ~155 | - |

Note: The chemical shift values presented are approximate and can vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms, providing a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-Amino-2,2-dimethyl-chroman-4-one, COSY spectra would confirm the coupling between adjacent aromatic protons (e.g., H-7 and H-8, H-7 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is crucial for assigning the proton signal to its corresponding carbon atom in the molecular skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the gem-dimethyl protons to C2 and C3, and from the aromatic protons to various carbons in the benzene (B151609) ring, would be observed.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.net For example, NOE correlations could confirm the spatial relationship between the gem-dimethyl groups and the protons on the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. For 6-Amino-2,2-dimethyl-chroman-4-one (C₁₁H₁₃NO₂), HRMS would yield a precise mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique provides valuable insights into the structure of the molecule by revealing its characteristic fragmentation patterns. The fragmentation of the 6-Amino-2,2-dimethyl-chroman-4-one molecular ion would likely involve characteristic losses, such as the loss of a methyl group from the gem-dimethyl moiety or fragmentation of the heterocyclic ring, providing further confirmation of its structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and allow for the identification of specific functional groups. nih.gov

The IR spectrum of 6-Amino-2,2-dimethyl-chroman-4-one is expected to show characteristic absorption bands. mdpi.comnih.gov The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ketone in the chroman-4-one ring will produce a strong absorption band around 1680 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations. scispace.com

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. researchgate.net Non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals, while polar bonds like the C=O group are typically more prominent in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for 6-Amino-2,2-dimethyl-chroman-4-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | ~1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amino (N-H) | Bend | 1550 - 1650 |

| C-O (ether) | Stretch | 1200 - 1300 |

| C-N | Stretch | 1000 - 1250 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For chromanone derivatives, X-ray crystallography provides critical insights into the planarity of the fused ring system and the puckering of the dihydropyranone ring. acs.orgmdpi.com In the case of substituted chromanones, the solid-state structure can be definitively established by single-crystal XRD analysis. acs.org For instance, in a related chromene derivative, the crystallographic structure revealed specific lattice parameters and the deviation of substituent groups from the mean plane of the ring system. mdpi.com

Table 1: Representative Crystallographic Data for a Chromene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.8561(4) |

| b (Å) | 9.2701(5) |

| c (Å) | 12.8343(7) |

| β (°) | 89.852(4) |

| Volume (ų) | 844.2 (7) |

| Z | 4 |

Note: This data is for a representative 2-amino-4-aryl-chromene derivative and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Assignment

Since 6-Amino-2,2-dimethyl-chroman-4-one possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for determining the absolute configuration of such compounds. researchgate.netmdpi.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.orgrsc.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For chromanones, the sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration at the C2 stereocenter. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for each enantiomer, and comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. While ORD is an older technique, it remains a valuable tool, especially when used in conjunction with CD spectroscopy. mdpi.comresearchgate.net For many chiral molecules, the sign of the specific rotation at the sodium D-line (589 nm) is a key characteristic. mdpi.com

The application of these chiroptical methods is often complemented by quantum mechanical calculations to provide a higher level of confidence in the stereochemical assignment. mdpi.comstackexchange.com

Table 2: General Principles of Chiroptical Spectroscopy for Stereochemistry Assignment

| Technique | Principle | Application to 6-Amino-2,2-dimethyl-chroman-4-one |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | The sign and magnitude of Cotton effects can be correlated to the (R) or (S) configuration at the C2 position. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent change in the angle of optical rotation. | The shape of the ORD curve and the sign of the specific rotation provide information about the absolute stereochemistry. |

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for assessing the purity of 6-Amino-2,2-dimethyl-chroman-4-one and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For chromanone derivatives, reversed-phase HPLC is a common method. sielc.com A C18 or similar non-polar stationary phase is typically used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com The purity of the compound can be determined by integrating the peak area of the main component relative to the total area of all peaks. Chiral HPLC, using a chiral stationary phase, can be employed to separate the enantiomers of 6-Amino-2,2-dimethyl-chroman-4-one and determine the enantiomeric excess (ee).

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the amino and ketone functionalities in 6-Amino-2,2-dimethyl-chroman-4-one might require derivatization to improve volatility and thermal stability, GC can be a powerful tool for purity assessment, particularly for identifying volatile impurities. The choice of the stationary phase is critical and depends on the polarity of the analyte.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) are chosen to achieve good separation of the components. The spots can be visualized under UV light or by using a staining reagent. The retention factor (Rf) value is a characteristic property of the compound under a specific set of TLC conditions.

Table 3: Typical Chromatographic Conditions for the Analysis of Chromanone Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) | Purity assessment, quantification, enantiomeric separation (with chiral column). sielc.com |

| GC | Phenyl-methylpolysiloxane | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment for volatile components. |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane (e.g., 30:70 v/v) | UV (254 nm) | Reaction monitoring, preliminary purity check. |

Biological Activities and Pharmacological Potential of 6 Amino 2,2 Dimethyl Chroman 4 One Derivatives

Anti-Cancer Activity.nih.govnih.gov

Derivatives of the chroman-4-one scaffold have demonstrated notable potential as anti-cancer agents. nih.gov The inherent structure of chroman-4-one is found in various natural and synthetic compounds that exhibit significant cytotoxic activity against several cancer cell lines. nih.gov

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)

Apoptosis Induction: Certain 6-amino-substituted purine (B94841) derivatives have been shown to induce apoptosis in human leukemia cells. nih.gov For instance, 6-Amino-SPD treatment led to a significant increase in early and late apoptosis, affecting 25.8% and 29% of cells, respectively. nih.gov This process is often associated with the activation of key executioner enzymes like caspase-3. nih.gov Studies on other related compounds, such as 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives, have also demonstrated apoptosis induction in cancer cells. nih.gov

Cell Cycle Arrest: The progression of cancer is intrinsically linked to the dysregulation of the cell cycle. Certain chalcone (B49325) derivatives have been reported to induce cell cycle arrest, thereby inhibiting tumor invasion and migration. mdpi.com For example, some 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives have been found to cause cell cycle arrest in the G2/M phase in HeLa cells. nih.gov Similarly, certain chalcone derivatives conjugated with amino acids can induce G0/G1 cell cycle arrest in cervical cancer cell lines. nih.gov

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is a crucial process for tumor growth and metastasis. Some derivatives of 1,3,4-oxadiazole, a different heterocyclic compound, have been investigated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis. mdpi.com While direct evidence for angiogenesis inhibition by 6-Amino-2,2-dimethyl-chroman-4-one derivatives is not explicitly detailed in the provided context, the broader anti-cancer potential of related heterocyclic structures suggests this could be a possible mechanism.

Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Modulation)

Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes that are critical for cancer cell survival and proliferation. For example, amonafide, a DNA intercalator and topoisomerase II inhibitor, has been a focus of derivatization to improve its therapeutic profile. nih.gov Derivatives with a 6-amino substitution have been synthesized to avoid metabolic pathways that lead to toxicity while retaining their topoisomerase II inhibition activity. nih.gov Additionally, sirtuin 2 (SIRT2) has been identified as a target for chroman-4-one derivatives, with some compounds showing potent and selective inhibition. acs.org The inhibition of enzymes like methionine aminopeptidase (B13392206) (MetAP), which is often overexpressed in cancer cells, is another area of investigation for heterocyclic compounds. mdpi.com

Receptor Modulation: Sigma receptors, particularly the σ1 and σ2 subtypes, are considered attractive targets for the development of agents against various disorders, including cancer. rsc.orgrsc.org Certain chromen-4-one derivatives have been identified as affine σ1/σ2 ligands. rsc.orgrsc.org For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one displayed a significant affinity for the σ1 receptor. rsc.orgrsc.org

Modulation of Signaling Pathways (e.g., MAPK, PI3K/Akt)

The PI3K/Akt signaling pathway is frequently over-activated in many cancers and plays a critical role in cell growth, proliferation, and survival. nih.govnih.gov The antitumor action of some purine- and sulfonamide-based derivatives is linked to the modulation of this pathway. nih.gov The discovery of multi-kinase inhibitors that can target both CDK4/6 and the PI3K/AKT pathway, such as aminoquinol, highlights the therapeutic potential of modulating these interconnected signaling networks in cancers like hepatocellular carcinoma. nih.gov

Anti-Microbial Activity (Antibacterial, Antifungal, Antiviral).nih.govnih.gov

The chroman-4-one scaffold and its derivatives have also been recognized for their broad-spectrum anti-microbial properties. nih.govmdpi.com

Elucidation of Antimicrobial Mechanisms

The mechanisms through which these compounds exert their antimicrobial effects are varied. For instance, some allylamine (B125299) derivatives with a structure related to chromanones inhibit fungal squalene (B77637) epoxidase, a key enzyme in fungal cell membrane biosynthesis. nih.gov In the context of antibacterial action, some spiropyrrolidines tethered with chroman-4-one have shown the ability to inhibit bacterial growth, with their efficacy potentially linked to their specific chemical structures. mdpi.comresearchgate.net For antifungal activity, certain chromone (B188151) derivatives have been found to inhibit the formation of biofilms, which are protective communities of microorganisms that contribute to drug resistance. nih.gov

Activity Against Resistant Strains

A significant challenge in treating microbial infections is the emergence of drug-resistant strains. mdpi.com Research has shown that some derivatives of 6-Aminohexanoic acid can exhibit improved activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, certain spiropyrrolidine derivatives containing a chroman-4-one moiety have demonstrated activity against various Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like Amoxicillin and Ampicillin. mdpi.comresearchgate.net Some novel thiochroman-4-one (B147511) derivatives have also shown excellent bioactivities against plant-pathogenic bacteria that are resistant to conventional treatments. researchgate.net

Table 1: Anti-Cancer Activity of Selected Chroman-4-one and Related Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Spiro[chroman-2, 4′-piperidin]-4-one derivatives | MCF-7, A2780, HT-29 | Cytotoxic activity | Not specified |

| 6-Amino-SPD | Human leukemia cells | Induction of apoptosis | Caspase-3 activation |

| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin | HeLa | G2/M cell cycle arrest, apoptosis | Not specified |

| 6,8-dibromo-2-pentylchroman-4-one | Not specified | SIRT2 inhibition | Enzyme Inhibition |

Table 2: Anti-Microbial Activity of Selected Chroman-4-one and Related Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative Class | Microbial Strain(s) | Activity | Notable Findings |

|---|---|---|---|

| Spiropyrrolidines with chroman-4-one | B. subtilus, S. epidermis | Antibacterial | Higher activity than Amoxicillin and Ampicillin |

| Mel-LX3 (6-Aminohexanoic acid derivative) | MRSA, MDRPA | Antibacterial, Antibiofilm | Improved cell selectivity and antibiofilm activity |

| Thiochroman-4-one derivatives | B. cinerea | Antifungal | High inhibition rate |

| 2,2-dimethyl-2H-chromene derivatives | Fusarium solani, Pyricularia oryzae, etc. | Antifungal | More potent than commercial fungicides |

Anti-Inflammatory and Immunomodulatory Effects

The modulation of inflammatory pathways is a key area of investigation for chroman-4-one derivatives. Their potential to interfere with the production of inflammatory mediators and signaling cascades makes them attractive candidates for the development of novel anti-inflammatory agents.

Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), respectively, which are key mediators of inflammation. Dual inhibitors of both COX and LOX are considered promising anti-inflammatory agents because they can suppress the synthesis of both PGs and LTs. This dual inhibition may circumvent some of the limitations associated with selective COX-2 inhibitors.

While direct studies on 6-Amino-2,2-dimethyl-chroman-4-one derivatives are limited, research on structurally related compounds highlights the potential of the chromone scaffold. For instance, certain bioactive constituents found in spices, which share some structural similarities, have been shown to inhibit PGE2 generation and reduce the formation of pro-inflammatory cytokines. In a study on kuwanon derivatives isolated from Morus alba, which possess a chromone-like structure, Kuwanon A demonstrated potent and selective inhibitory activity against COX-2, with an IC50 value of 14 μM and a selectivity index greater than 7.1, comparable to the known inhibitor celecoxib. Other natural compounds are also known to modulate inflammatory responses by inhibiting enzymes like COX-2 and suppressing the production of pro-inflammatory mediators such as TNF-α and IL-6.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central coordinator of gene expression related to inflammation, immune responses, and cell proliferation. When activated, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines and chemokines, leading to an amplified inflammatory response. Consequently, inhibiting NF-κB transcriptional activity is a key strategy for developing treatments for inflammatory diseases.

Research into related chromene structures has demonstrated the potential for this class of compounds to modulate the NF-κB pathway. For example, derivatives of mollugin, which contains a chromene core, were tested for their ability to inhibit NF-κB transcriptional activity in HeLa cells under hypoxic conditions using a luciferase reporter assay. This highlights the therapeutic potential of targeting the NF-κB pathway with chromone-related scaffolds to mitigate tissue inflammation.

Neuroprotective and Central Nervous System (CNS) Activities

Derivatives of the chroman-4-one scaffold have shown significant promise in the context of neurodegenerative diseases, primarily through their ability to inhibit key enzymes involved in neurotransmitter metabolism and pathological protein aggregation.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. The inhibition of MAO-B is a particularly important therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it can increase dopamine (B1211576) levels in the brain.

Chromone derivatives have been identified as potent and selective MAO-B inhibitors. Specifically, studies have shown that a C6-benzyloxy substitution on the chromone ring leads to high binding affinity for human MAO-B. Further research into related structures revealed that 2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivatives, which are structurally analogous to chroman-4-ones, act as potent MAO-B inhibitors with IC50 values in the low nanomolar range (4 to 11 nM). In one study, a 2-methoxy-3-(1-dimethylallyl)-6a,10a-dihydrobenzo(1,2-c)chroman-6-one derivative was found to specifically inhibit the MAO-B isoform, with a calculated K_i value of 1.4 µM. Generally, chromone derivatives have demonstrated selectivity for the MAO-B isoform over the MAO-A isoform.

Table 1: MAO-B Inhibition by Chroman-4-one and Related Derivatives

| Compound Class | Specific Derivative Example | Target | Potency (IC50 / K_i) | Selectivity |

|---|---|---|---|---|

| 2,3-dihydro-1-benzopyran-4-one | Not specified | MAO-B | 4 to 11 nM (IC50) | Not specified |

| Dihydrobenzo(1,2-c)chroman-6-one | 2-methoxy-3-(1-dimethylallyl)-6a,10a-dihydro... | MAO-B | 1.4 µM (K_i) | Selective for MAO-B |

| C6-benzyloxy substituted chromones | 6-[(3-bromobenzyl)oxy]chromone derivatives | MAO-B | 2.8 to 3.7 nM (IC50) | High |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. While many compounds have been investigated as cholinesterase inhibitors, the search for new and effective molecules continues.

The potential for chroman-4-one derivatives in this area is suggested by studies on related structures. For example, derivatives of 2-amino-4,6-dimethylpyridine, which also possess anti-inflammatory properties, were identified as moderate inhibitors of both AChE and BuChE. This dual activity is considered potentially beneficial for treating Alzheimer's disease. Furthermore, investigations into O6-aminoalkyl-aurone derivatives, which are structurally related to chromones, have explored their potential for AChE inhibition, indicating that this broader class of compounds may serve as a basis for designing new cholinesterase inhibitors.

The deposition of amyloid-beta (Aβ) peptides into insoluble plaques in the brain is a pathological hallmark of Alzheimer's disease. These peptides, typically 42 or 43 amino acids long, aggregate into filamentous structures. Modulating this aggregation process is a key therapeutic strategy.

While direct studies on 6-Amino-2,2-dimethyl-chroman-4-one derivatives are not prominent, research on related heterocyclic systems provides insight. For instance, O6-aminoalkyl-aurone derivatives have been investigated for their ability to inhibit β-amyloid aggregation alongside their MAO-inhibiting properties. In a different approach, some small molecules, such as N-phenylbenzofuran-2-carboxamide, were found to accelerate Aβ42 aggregation, which paradoxically mitigated its neurotoxicity. This suggests that promoting rapid fibrillogenesis could be an alternative therapeutic strategy to prevent the formation of more toxic oligomeric species. These findings open avenues for exploring how the chroman-4-one scaffold could be functionalized to influence the Aβ aggregation cascade.

Neurotransmitter System Modulation

The chroman-4-one skeleton is a foundational structure for compounds exhibiting a range of biological activities, including the modulation of neurotransmitter systems. nih.gov Derivatives of this scaffold are recognized for their potential as agents against neurodegenerative diseases like Alzheimer's. This activity is often linked to the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov An increase in acetylcholine levels is a key therapeutic strategy for managing Alzheimer's disease. nih.gov

Polyphenolic compounds, which include flavonoids built upon the chroman-4-one framework, have demonstrated a broad spectrum of biological properties, notably the inhibition of AChE and its catalytic processes. nih.gov Research into chalcone-based derivatives, which are precursors to flavonoids, has identified compounds with significant central nervous system effects, including AChE inhibition. nih.gov For instance, certain novel aminoethyl-substituted chalcones have shown potent in vitro AChE inhibitory activity, with some compounds proving more effective than standard drugs. nih.gov In vivo studies on these chalcone derivatives have demonstrated memory improvement and a reduction in brain AChE activity in animal models of dementia. nih.gov

While extensive research on the specific 6-amino-2,2-dimethyl-chroman-4-one derivative is limited in this context, the established neuroactivity of the broader chroman-4-one class suggests a promising area for future investigation. The substitution at the C-6 position is known to influence pharmacological activity, indicating that the amino group in this position could be crucial for potential neurotransmitter system modulation. nih.gov

Anti-Diabetic Activity

Derivatives of chroman-4-one have emerged as significant candidates for the development of novel anti-diabetic agents. nih.gov The therapeutic action of these compounds in the context of diabetes mellitus often involves the inhibition of key enzymes and receptors such as α-glucosidase. nih.govmdpi.com The inhibition of α-glucosidase slows the digestion and absorption of carbohydrates, thereby helping to manage blood glucose levels. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying the structural features of chroman-4-one analogs that are essential for their anti-diabetic effects. It has been noted that substitutions at the C-2, C-3, C-6, and C-7 positions of the parent chromanone structure can yield effective anti-diabetic drugs. nih.gov This highlights the potential importance of the 6-amino substitution in the title compound. Benzylidene-4-chromanone derivatives, for example, have been identified as promising lead compounds for the development of new α-glucosidase inhibitors. nih.gov

Naturally occurring flavanones, which are 2-phenyl chroman-4-one derivatives, are known to treat diabetes by inhibiting various receptors, including glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), and peroxisome proliferator receptor gamma (PPAR-γ), as demonstrated in both in vitro and in vivo experiments. nih.gov Although much of the existing research focuses on naturally isolated flavanones, there is a growing need for effective synthetic routes to produce more chromanone analogs for evaluation as anti-diabetic agents. nih.gov

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Chroman-4-one Derivatives | α-glucosidase inhibition | Substitutions at C-6 position can provide effective anti-diabetic drugs. | nih.gov |

| Benzylidene-4-chromanone Derivatives | α-glucosidase inhibition | Identified as lead compounds for developing novel α-glucosidase inhibitors. | nih.gov |

| Chromonyl-2,4-thiazolidinediones | Insulinotropic activity | Certain derivatives increased insulin (B600854) release in INS-1 cells. | nih.gov |

| Naringin (Flavanone) | α-amylase and α-glucosidase inhibition | Exhibits potent hypoglycemic activity through inhibition of digestive enzymes. | mdpi.com |

Other Potential Biological Activities (e.g., Antioxidant, Antiplatelet, Antihistaminic)

Beyond their neuroprotective and anti-diabetic potential, 6-Amino-2,2-dimethyl-chroman-4-one derivatives are part of a chemical family with diverse pharmacological activities.

Antioxidant Activity The chroman-4-one scaffold is a key feature in compounds with significant antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. nih.gov SAR studies of chromanone analogs have revealed that substitutions at positions C-2, C-3, and C-6 can lead to potent antioxidant compounds, with activity comparable to that of Vitamin E and Trolox. nih.gov For instance, certain (E)-3-benzylidenechroman-4-one derivatives have been identified as effective in vitro antioxidant agents through their ability to scavenge superoxide (B77818) and DPPH free radicals. researchgate.net The presence of hydroxyl groups on the chroman-4-one structure is generally considered important for antioxidant activity. nih.gov

Antiplatelet Activity The chromone nucleus is associated with platelet anti-aggregatory activity. nih.gov This is a critical area of research for developing antithrombotic agents. nih.gov P2Y12 receptor antagonists, for example, play a vital role in preventing platelet aggregation. nih.gov While research on 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives has shown promise in this area, the chromone scaffold itself is a point of interest. nih.gov Studies on 2-aminochromones have been conducted to evaluate their antiplatelet effects, suggesting that the amino substitution is a key element for this biological activity. acs.org

Antihistaminic Activity Chromone derivatives have also been investigated for their antihistaminic properties, which are relevant for treating allergic conditions like asthma. nih.gov Disodium cromoglycate, a well-known anti-asthmatic drug, features a chromone nucleus. nih.gov Research into the synthesis of new chromone derivatives has focused on their evaluation as antihistaminic agents. In one study, a series of (6-substituted 4-oxo-4H-chromene-3-yl) methyl N-substituted aminoacetates were synthesized and tested. It was found that a chlorine substitution at the C-6 position significantly increased the antihistaminic activity compared to an unsubstituted piperidine (B6355638) moiety. nih.gov This finding underscores the importance of the C-6 position for modulating the antihistaminic effects of chromone derivatives.

| Activity | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Antioxidant | Chroman-4-one Analogs | Substitutions at the C-6 position can yield potent antioxidant compounds. | nih.gov |

| Antioxidant | (E)-3-benzylidenechroman-4-one derivatives | Demonstrated effective in vitro superoxide and DPPH free radical scavenging. | researchgate.net |

| Antiplatelet | 2-Aminochromones | Evaluated for antiplatelet activity, indicating the importance of the amino group. | acs.org |

| Antihistaminic | 6-Substituted Chromone Derivatives | A chloro substitution at the C-6 position significantly enhanced antihistaminic activity. | nih.gov |

In Vitro and In Vivo Pharmacological Evaluation Models and Assays

The pharmacological screening of 6-Amino-2,2-dimethyl-chroman-4-one and its related derivatives involves a variety of established in vitro and in vivo models to determine their efficacy and mechanism of action. slideshare.net

In Vitro Assays:

Enzyme Inhibition Assays: These are fundamental for assessing the potential of these compounds. For anti-diabetic activity, inhibition assays against enzymes like α-glucosidase and α-amylase are commonly used. nih.govmdpi.com For neuroprotective effects, acetylcholinesterase (AChE) inhibition assays are employed. nih.gov

Antioxidant Capacity Assays: The antioxidant potential is frequently measured using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) test. nih.govmdpi.com

Cell-Based Assays: To evaluate antihistaminic activity, isolated tissue preparations like the guinea pig ileum are used to measure the inhibition of histamine-induced contractions. nih.govresearchgate.net For anti-diabetic screening, insulin-secreting cell lines (e.g., INS-1) are used to test for insulinotropic activity. nih.gov Cytotoxicity assays using various cancer cell lines (e.g., A172, PC3) are used to determine anti-tumor potential. preprints.org

Receptor Binding and Functional Assays: For activities like antiplatelet effects, assays measuring the aggregation of human platelets induced by ADP are performed using light transmission aggregometry. nih.gov Additionally, functional assays can be conducted in cells expressing specific receptors, such as the P2Y12 receptor, to measure changes in intracellular signaling molecules like cyclic-AMP. nih.gov

In Vivo Models:

Models of Diabetes: The anti-diabetic efficacy of compounds is often tested in rodent models where diabetes has been chemically induced, for instance, using streptozotocin (B1681764) (STZ) or alloxan. mdpi.comnih.gov The oral glucose tolerance test (OGTT) is a common procedure in these models to assess the effect of the compound on blood glucose regulation. mdpi.com

Models of Neurological Disorders: To assess neuroprotective and cognitive-enhancing effects, animal models of dementia, such as those induced by STZ, are utilized. nih.gov Behavioral tests like the Morris Water Maze are used to evaluate improvements in memory and learning. nih.gov

Models for Antihistaminic/Bronchodilatory Activity: The in vivo antihistaminic and bronchodilatory effects are evaluated in models such as histamine-induced bronchoconstriction or convulsions in guinea pigs. nih.gov

This comprehensive suite of assays allows for a thorough pharmacological evaluation, from initial screening of activity at a molecular level to confirmation of efficacy in a whole-organism setting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Amino 2,2 Dimethyl Chroman 4 One Derivatives

Systemic Investigation of Substituent Effects on Biological Efficacy and Selectivity

The biological efficacy and selectivity of 6-amino-2,2-dimethyl-chroman-4-one derivatives are significantly influenced by the nature and position of substituents on the chroman-4-one scaffold. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions, including C-2, C-3, C-6, and C-7, can modulate the biological activities of these compounds, which range from antioxidant to antidiabetic and antileishmanial effects. nih.gov

For instance, in the context of SIRT2 inhibitors, which are relevant to aging-related diseases, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are crucial. acs.org Research has shown that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for inhibitory potency. acs.org While the 6-amino group is a key feature of the parent compound, SAR studies often explore a variety of other substituents at this position to optimize activity. For example, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and highly selective SIRT2 inhibitor, highlighting the impact of halogen and alkyl substitutions. acs.org

The following table summarizes the inhibitory activity of various substituted chroman-4-one derivatives against SIRT2, illustrating the effect of different substituents.

| Compound | Substituent at C2 | Substituent at C6 | Substituent at C8 | SIRT2 Inhibition (%) at 200 μM | IC₅₀ (μM) |

| 1a | -H | -H | -H | <10 | >200 |

| 1b | -Pentyl | -H | -H | 25 | >200 |

| 1m | -Pentyl | -Br | -H | 75 | 10.5 |

| 6,8-dibromo-2-pentylchroman-4-one | -Pentyl | -Br | -Br | >70 | 1.5 |

Role of the Amino Group at Position 6 in Ligand-Target Interactions

The amino group at position 6 of the chroman-4-one ring plays a pivotal role in mediating interactions with biological targets. This functional group, being a hydrogen bond donor, can form crucial hydrogen bonds with amino acid residues in the active site of enzymes or receptors. These interactions are fundamental for molecular recognition and the subsequent biological response.

In the context of protein-ligand binding, the amino group can participate in various types of interactions. For example, it can act as a classical hydrogen bond donor to an electronegative atom like oxygen or nitrogen on a protein. Furthermore, if protonated under physiological conditions, the resulting ammonium (B1175870) group can engage in strong charge-assisted hydrogen bonds or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.govrsc.org The strength and geometry of these interactions are critical determinants of binding affinity and selectivity.

Influence of the Dimethyl Substitution at Position 2 on Biological Activity and Metabolic Stability

The gem-dimethyl group at the C-2 position of the chroman-4-one ring has a significant impact on both the biological activity and metabolic stability of the molecule. This substitution pattern is a key feature in many biologically active chroman-4-one derivatives.

From a biological activity perspective, the dimethyl substitution can influence the compound's conformational flexibility. nih.gov This, in turn, can affect how the molecule binds to its biological target. The steric bulk of the dimethyl group can also play a role in orienting the molecule within a binding pocket, potentially enhancing or diminishing its activity depending on the specific target. For example, in the development of anti-breast cancer agents based on the 2,2-dimethyl-chroman scaffold, this substitution was a core structural element in compounds showing significant antiproliferative activity. nih.gov

Metabolically, the gem-dimethyl group can block potential sites of oxidation. In unsubstituted or mono-substituted chromans, the C-2 position can be susceptible to metabolic hydroxylation. By having two methyl groups at this position, this metabolic pathway is hindered, which can lead to increased metabolic stability and a longer biological half-life of the compound. This increased stability is often a desirable property in drug design.

Conformational Analysis and Stereochemical Implications for Activity Profiles

The three-dimensional shape (conformation) and stereochemistry of 6-amino-2,2-dimethyl-chroman-4-one derivatives are critical to their biological activity. windows.net The chroman-4-one ring system is not planar and can adopt different conformations, which influences the spatial arrangement of its substituents. researchgate.net

Design and Synthesis of SAR-Driven Analogues and Isosteres

The insights gained from Structure-Activity Relationship (SAR) studies guide the rational design and synthesis of new analogues and isosteres of 6-amino-2,2-dimethyl-chroman-4-one to improve potency, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of such derivatives often involves multi-step reaction sequences.

A common synthetic strategy for the chroman-4-one core involves the cyclization of a corresponding phenolic precursor. acs.org For the synthesis of analogues, different substituted phenols and various reagents can be used to introduce desired functional groups at specific positions of the chroman-4-one skeleton. For example, to explore the effect of substituents at the 6-position, one might start with a 4-aminophenol (B1666318) derivative and then build the chroman-4-one ring.

The synthesis of isosteres, where a functional group is replaced by another with similar physical or chemical properties, is also a common strategy. For example, the 6-amino group could be replaced with a hydroxyl, methoxy, or a small alkylamino group to probe the importance of hydrogen bonding and basicity at this position. nih.gov Similarly, the carbonyl group at C-4 could be converted to an oxime or hydrazone to explore different interactions with the target protein. researchgate.net The synthesis of thiochromanone analogues, where the ring oxygen is replaced by sulfur, is another example of isosteric replacement. nih.gov

Development of Pharmacophore Models for Rational Drug Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov For 6-amino-2,2-dimethyl-chroman-4-one and its derivatives, a pharmacophore model would typically be developed based on a set of known active and inactive compounds. nih.govresearchgate.net

The key pharmacophoric features of the 6-amino-2,2-dimethyl-chroman-4-one scaffold would likely include:

A hydrogen bond donor feature corresponding to the 6-amino group.

A hydrogen bond acceptor feature from the C-4 carbonyl oxygen.

A hydrophobic feature associated with the dimethyl group at C-2.

An aromatic feature from the benzene (B151609) ring.

The following table illustrates a hypothetical pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Corresponding Structural Element |

| Hydrogen Bond Donor (HBD) | 6-Amino group (-NH₂) |

| Hydrogen Bond Acceptor (HBA) | C-4 Carbonyl group (C=O) |

| Hydrophobic (HY) | 2,2-Dimethyl group |

| Aromatic Ring (AR) | Benzene ring of the chroman scaffold |

Once a statistically validated pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features. researchgate.net This approach can accelerate the discovery of new lead compounds with potentially improved properties. nih.govnih.gov

Computational and Theoretical Studies of 6 Amino 2,2 Dimethyl Chroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. umn.edu It is particularly well-suited for studying molecules of the size and complexity of 6-Amino-2,2-dimethyl-chroman-4-one.

Electronic Structure and Reactivity: DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the optimized geometry and electronic structure of the molecule. nih.gov Key insights into the reactivity of 6-Amino-2,2-dimethyl-chroman-4-one can be derived from the analysis of its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netarabjchem.org A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govglobalresearchonline.net For 6-Amino-2,2-dimethyl-chroman-4-one, the MEP would likely show negative potential around the carbonyl oxygen and the amino group's nitrogen, indicating these as sites for electrophilic attack. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack.

Spectroscopic Property Prediction: DFT is also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of the compound. By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra. globalresearchonline.netscispace.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov This is invaluable for interpreting experimental NMR spectra and confirming the structural assignment of 6-Amino-2,2-dimethyl-chroman-4-one. Time-dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netresearchgate.net

Ab Initio Methods for Accurate Energy Calculations

While DFT is highly effective, ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a different and often more rigorous approach to calculating molecular properties. globalresearchonline.net These methods are computationally more demanding but can provide highly accurate energy calculations, which serve as benchmarks for other methods. For a molecule like 6-Amino-2,2-dimethyl-chroman-4-one, ab initio calculations can be used to obtain precise values for properties like ionization energies and electron affinities. rsc.org Comparing the results from ab initio methods with those from various DFT functionals helps in selecting the most appropriate functional for the system under study. umn.edu

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is an essential tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities

For 6-Amino-2,2-dimethyl-chroman-4-one, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function. This function estimates the binding affinity, often expressed as a binding energy (in kcal/mol), with lower values indicating a more favorable interaction. nih.gov The results can predict whether the compound is likely to be an inhibitor or activator of the target protein. Docking studies on similar chromone (B188151) derivatives have shown that these molecules can exhibit significant binding affinities to various protein kinases. mdpi.com

| Illustrative Docking Results for a Chromanone Derivative | |

| Protein Target (PDB ID) | Binding Energy (kcal/mol) |

| Cyclin-Dependent Kinase 2 (1HCK) | -7.9 |

| Pf-DHFR-TS (1J3I) | -32.76 |

| Abl Kinase (2HYY) | -11.4 |

| This table is illustrative and based on data for related heterocyclic compounds to demonstrate typical outputs of molecular docking studies. nih.govmdpi.comnih.gov |

Identification of Key Amino Acid Residues for Interaction

Beyond predicting binding affinity, docking simulations provide detailed information about the non-covalent interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For 6-Amino-2,2-dimethyl-chroman-4-one, the amino group and the carbonyl oxygen are likely to act as hydrogen bond donors and acceptors, respectively. The dimethyl groups and the benzene (B151609) ring can participate in hydrophobic and van der Waals interactions. Identifying these key interacting amino acid residues is crucial for understanding the structural basis of the ligand's activity and for designing more potent and selective analogs. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Receptor Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the system over time, providing insights into the flexibility of both the ligand and the protein. youtube.comgauss-centre.eu

By simulating the 6-Amino-2,2-dimethyl-chroman-4-one-protein complex in a solvated environment, MD can be used to assess the stability of the docked pose. nih.gov The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time indicates the stability of the complex. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding or conformational changes. nih.gov

MD simulations allow for extensive conformational sampling of the ligand within the binding site, which can reveal alternative binding modes not identified by docking. It also provides a picture of how the receptor's conformation might adapt upon ligand binding. This dynamic understanding of the interaction is critical for a comprehensive assessment of the ligand's potential as a therapeutic agent. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery pipeline.

While specific QSAR models exclusively for 6-Amino-2,2-dimethyl-chroman-4-one are not extensively documented in publicly available literature, the broader class of chroman-4-one derivatives has been the subject of such studies. nih.gov These models are typically developed using statistical regression methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.org

For a series of related chromone derivatives, a 2D-QSAR study highlighted the predictive power of such models, achieving a high correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911. frontiersin.org These statistical values indicate a robust model with good predictive capability. The development of such models involves calculating a wide array of molecular descriptors and then selecting the most relevant ones through statistical methods to build a predictive equation. nih.govnih.gov

A typical QSAR model can be represented by a linear equation, as shown in the hypothetical example below for a class of chroman-4-one derivatives:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where 'c' represents the coefficients determined through regression analysis for each descriptor.

To ensure the reliability of these predictive models, they undergo rigorous internal and external validation techniques, including leave-one-out cross-validation. frontiersin.orgnih.gov The applicability domain of the model is also defined to ensure that predictions are made only for compounds that are structurally similar to the training set.

The table below illustrates the kind of statistical parameters that are typically reported for QSAR models, based on studies of related heterocyclic compounds.

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | > 0.6 | Indicates the goodness of fit of the model. |

| q² (Cross-validated r²) | > 0.5 | Measures the predictive ability of the model. |

| F-test | High value | Indicates the statistical significance of the model. |

| Standard Error | Low value | Represents the deviation of the predicted values from the experimental values. |

This table presents typical validation parameters for a QSAR model and does not represent a specific model for 6-Amino-2,2-dimethyl-chroman-4-one.

The power of QSAR studies lies not only in prediction but also in providing insights into the structural features that are crucial for biological activity. These "key molecular descriptors" can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For chromone and chromanone derivatives, various studies have identified several important descriptors. For instance, in a study on 3-iodochromone derivatives, descriptors such as DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole were found to significantly influence their fungicidal activity. frontiersin.org In other studies on similar heterocyclic structures, descriptors related to the status of nitrogen atoms, the presence of aliphatic primary amino groups, ionization potential, and hydrogen bond donors have been shown to be critical for biological activity. nih.gov

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the charges on specific atoms, have also been correlated with the biological activity of related heterocyclic compounds. chnpu.edu.ua

The following table provides a representative list of molecular descriptors that are often considered in QSAR studies of heterocyclic compounds, including chroman-4-one derivatives.

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Affects the fit of the molecule into a binding site. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Governs the ability of the compound to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | Total energy, Ionization potential, Electron affinity | Provides insights into the reactivity and stability of the molecule. |

This table is a generalized representation of descriptors and their potential roles, based on QSAR studies of various heterocyclic compounds.

Chemoinformatics and Virtual Screening Approaches for Novel Analogues Discovery

Chemoinformatics provides the tools to manage and analyze large chemical datasets, while virtual screening offers a computational method to identify promising drug candidates from these vast libraries. These approaches are instrumental in the discovery of novel analogues of 6-Amino-2,2-dimethyl-chroman-4-one with potentially improved activity and properties.

Virtual screening campaigns can be ligand-based or structure-based. Ligand-based methods rely on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target to dock and score potential ligands. nih.gov

For scaffolds related to chroman-4-one, virtual screening has been successfully employed to identify new inhibitors for various biological targets. nih.gov The process typically involves:

Library Preparation: Assembling a large database of chemical compounds.

Target Selection and Preparation: Identifying and preparing the 3D structure of the biological target.